
(1S,2R)-2-(1-Methylpyrazol-4-yl)oxycyclopentan-1-amine;dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,2R)-2-(1-Methylpyrazol-4-yl)oxycyclopentan-1-amine;dihydrochloride, also known as MP-10, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MP-10 is a cyclopentane derivative that has been synthesized and studied for its ability to modulate various physiological and biochemical processes in the body.
Aplicaciones Científicas De Investigación
(1S,2R)-2-(1-Methylpyrazol-4-yl)oxycyclopentan-1-amine;dihydrochloride has been studied for its potential therapeutic applications in various fields, including neuroscience, cardiovascular research, and cancer research. In neuroscience, (1S,2R)-2-(1-Methylpyrazol-4-yl)oxycyclopentan-1-amine;dihydrochloride has been shown to modulate the activity of ion channels and receptors, making it a promising candidate for the treatment of neurological disorders such as epilepsy and Parkinson's disease. In cardiovascular research, (1S,2R)-2-(1-Methylpyrazol-4-yl)oxycyclopentan-1-amine;dihydrochloride has been studied for its ability to modulate the activity of voltage-gated potassium channels, which play a critical role in regulating heart function. In cancer research, (1S,2R)-2-(1-Methylpyrazol-4-yl)oxycyclopentan-1-amine;dihydrochloride has been shown to inhibit the growth and proliferation of cancer cells, making it a potential candidate for the development of anticancer drugs.
Mecanismo De Acción
The mechanism of action of (1S,2R)-2-(1-Methylpyrazol-4-yl)oxycyclopentan-1-amine;dihydrochloride involves its ability to modulate the activity of various ion channels and receptors in the body. (1S,2R)-2-(1-Methylpyrazol-4-yl)oxycyclopentan-1-amine;dihydrochloride has been shown to interact with voltage-gated potassium channels, calcium channels, and G protein-coupled receptors, among others. By modulating the activity of these channels and receptors, (1S,2R)-2-(1-Methylpyrazol-4-yl)oxycyclopentan-1-amine;dihydrochloride can affect various physiological and biochemical processes in the body, including neurotransmitter release, ion transport, and gene expression.
Biochemical and Physiological Effects
(1S,2R)-2-(1-Methylpyrazol-4-yl)oxycyclopentan-1-amine;dihydrochloride has been shown to have various biochemical and physiological effects in the body, depending on the specific ion channels and receptors that it interacts with. In neuroscience, (1S,2R)-2-(1-Methylpyrazol-4-yl)oxycyclopentan-1-amine;dihydrochloride has been shown to modulate the release of neurotransmitters such as dopamine and acetylcholine, leading to changes in neuronal activity. In cardiovascular research, (1S,2R)-2-(1-Methylpyrazol-4-yl)oxycyclopentan-1-amine;dihydrochloride has been shown to modulate the activity of voltage-gated potassium channels, leading to changes in heart rate and contractility. In cancer research, (1S,2R)-2-(1-Methylpyrazol-4-yl)oxycyclopentan-1-amine;dihydrochloride has been shown to inhibit the growth and proliferation of cancer cells, potentially through its effects on ion channels and receptors involved in cell signaling and gene expression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(1S,2R)-2-(1-Methylpyrazol-4-yl)oxycyclopentan-1-amine;dihydrochloride has several advantages for use in scientific research, including its high purity and yield, well-established synthesis method, and potential therapeutic applications in various fields. However, there are also limitations to its use, including its potential toxicity and limited availability. Further research is needed to fully understand the safety and efficacy of (1S,2R)-2-(1-Methylpyrazol-4-yl)oxycyclopentan-1-amine;dihydrochloride in various applications.
Direcciones Futuras
There are several future directions for research on (1S,2R)-2-(1-Methylpyrazol-4-yl)oxycyclopentan-1-amine;dihydrochloride, including its potential therapeutic applications in neurological disorders, cardiovascular disease, and cancer. Further studies are needed to fully understand the mechanism of action of (1S,2R)-2-(1-Methylpyrazol-4-yl)oxycyclopentan-1-amine;dihydrochloride and its effects on various ion channels and receptors in the body. Additionally, more research is needed to fully understand the safety and toxicity of (1S,2R)-2-(1-Methylpyrazol-4-yl)oxycyclopentan-1-amine;dihydrochloride in various applications, as well as its potential interactions with other drugs and compounds. Overall, (1S,2R)-2-(1-Methylpyrazol-4-yl)oxycyclopentan-1-amine;dihydrochloride represents a promising candidate for the development of new therapeutics in various fields of scientific research.
Métodos De Síntesis
The synthesis of (1S,2R)-2-(1-Methylpyrazol-4-yl)oxycyclopentan-1-amine;dihydrochloride involves several steps, starting with the reaction of 1-methyl-4-pyrazolecarboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 1-amino-1-cyclopentanecarboxylic acid to form the desired product, which is then converted to the dihydrochloride salt form. The synthesis of (1S,2R)-2-(1-Methylpyrazol-4-yl)oxycyclopentan-1-amine;dihydrochloride has been optimized to produce high yields and purity, making it suitable for use in scientific research.
Propiedades
IUPAC Name |
(1S,2R)-2-(1-methylpyrazol-4-yl)oxycyclopentan-1-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O.2ClH/c1-12-6-7(5-11-12)13-9-4-2-3-8(9)10;;/h5-6,8-9H,2-4,10H2,1H3;2*1H/t8-,9+;;/m0../s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWUODWXXXCVKML-DBEJOZALSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)OC2CCCC2N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=N1)O[C@@H]2CCC[C@@H]2N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,2R)-2-(1-Methylpyrazol-4-yl)oxycyclopentan-1-amine;dihydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 3-({[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate](/img/no-structure.png)
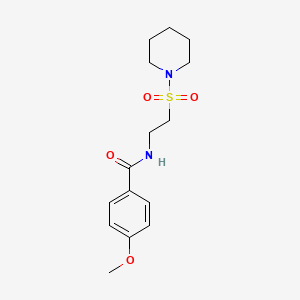

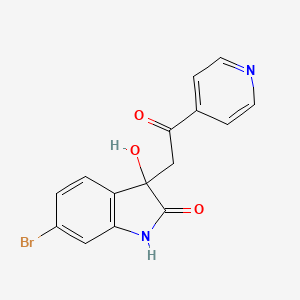
![1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-methyl-N-[(oxan-4-yl)methyl]azetidin-3-amine](/img/structure/B2949593.png)
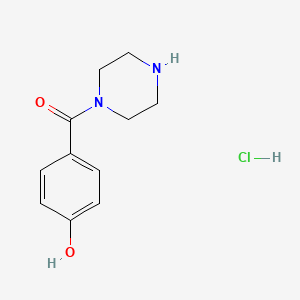

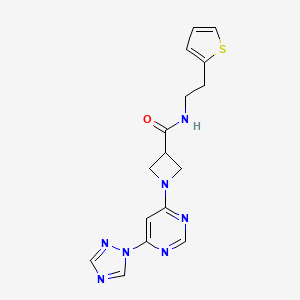
![3-methoxy-N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2949599.png)
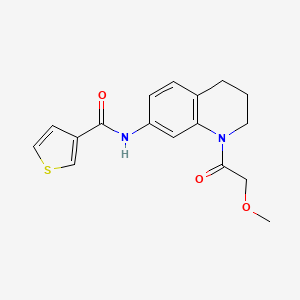
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2949603.png)
